molecular formula C17H21N3O6S3 B4630876 methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate

methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate

Cat. No. B4630876
M. Wt: 459.6 g/mol
InChI Key: SVZGUMJCQXKJDN-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals characterized by complex structures and diverse functionalities. These compounds are of interest due to their potential applications in various fields of chemistry and materials science. The synthesis and study of their properties help in understanding their reactivity and potential utility.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from basic building blocks. For instance, the synthesis of 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate involved single-crystal X-ray diffraction, confirmed by IR, 1H and 13C NMR spectroscopy, and mass spectrometry (Ramazani et al., 2011). This highlights the complex nature of synthesizing such compounds, requiring careful selection of precursors and reaction conditions.

Molecular Structure Analysis

The structure of compounds in this category is often elucidated using advanced spectroscopic techniques. For example, the detailed molecular structure and spectroscopic properties of a related compound, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, were characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy, supplemented by DFT and AIM studies (Singh et al., 2013). Such analyses are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions and Properties

Chemical reactivity and properties of these compounds can vary significantly based on their structural makeup. Studies have shown that compounds like methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates can be synthesized from precursors through reactions involving thioglycolate and triethylamine, demonstrating diverse reactivity and potential for further functionalization (Stephens et al., 1999).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are determined through experimental studies. For instance, the crystal structure of a related compound was determined to be in the C2/c monoclinic space group, with specific cell dimensions, highlighting the importance of crystallinity in determining the physical properties of these compounds (Ramazani et al., 2011).

Chemical Properties Analysis

Chemical properties such as reactivity towards different reagents, stability under various conditions, and potential for further reactions are crucial. The study of these properties often involves theoretical calculations alongside experimental observations. For example, the synthesis and reaction of compounds like 2-bis (methylthio) methylenebenzothiophen-3 (2H)-one demonstrate the ability to undergo nucleophilic substitution reactions, offering insights into their chemical behavior (Tominaga et al., 1975).

Scientific Research Applications

Synthesis and Structural Studies

Research on compounds with thiophene, sulfonyl, and carboxylate groups often focuses on their synthesis and structural characterization. For instance, studies have detailed the reactions of thiophene derivatives with various reagents to produce novel compounds with potential applications in materials science and pharmaceuticals. The synthesis processes often involve steps like hydrazinolysis, esterification, and coupling reactions to produce derivatives with specific functionalities (El-Sayed, 1998; Aly, 2009).

Biological Applications

Certain thiophene derivatives and related compounds have been explored for their biological activities, including antitumor properties. For example, novel pyrazole and thienopyrimidine derivatives have been synthesized and evaluated for their efficacy against certain human cancer cell lines, demonstrating the potential of thiophene-based compounds in therapeutic applications (Aly, 2009).

Photochemical and Environmental Studies

Research into the photochemical degradation of thiophene compounds, such as those derived from crude oil components, offers insights into the environmental fate of these chemicals. Understanding their degradation pathways can inform strategies for mitigating pollution and assessing environmental risks (Andersson & Bobinger, 1996).

Chemical Synthesis and Applications

The versatility of thiophene and sulfonamide moieties in chemical synthesis is highlighted in studies focusing on the creation of novel heterocyclic compounds. These studies often aim at developing new methodologies for synthesizing complex molecules that could have applications in materials science, dye production, and as intermediates for further chemical transformations (Stephens & Sowell, 1998; Sahu et al., 2015).

properties

IUPAC Name

methyl 2-[[(2,5-dimethoxyphenyl)sulfonylamino]carbamothioylamino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S3/c1-5-11-9-12(16(21)26-4)15(28-11)18-17(27)19-20-29(22,23)14-8-10(24-2)6-7-13(14)25-3/h6-9,20H,5H2,1-4H3,(H2,18,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZGUMJCQXKJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=S)NNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinyl}carbonothioyl)amino]-5-ethylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate
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methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate
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methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate
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methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate
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methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate
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methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate

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